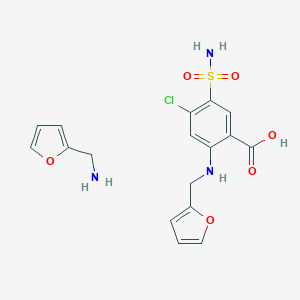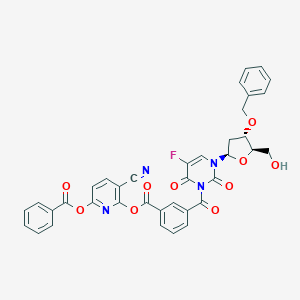
4-Cfmsa
Vue d'ensemble
Description
4-CFMSA, also known as 4-carboxy-2-fluoro-N-(2-methoxybenzylidene) benzene sulfonamide, is a novel fluorescent probe that has been extensively used in scientific research. This compound is a sulfonamide derivative of fluorescein and possesses unique properties that make it an ideal candidate for various applications.
Applications De Recherche Scientifique
Application in Micromixers
The study by Adeosun and Lawal (2010) focused on the mixing performance in a proposed multilaminated/elongational flow micromixer (MEFM-4) and a standard T-junction micromixer (TjM), highlighting the importance of effective mixing in microfluidic devices. This research is relevant to the field of microreaction engineering and demonstrates the application of 4-Cfmsa in improving mixing performance in micromixers (Adeosun & Lawal, 2010).
Role in Atmospheric Methane Analysis
Braß and Röckmann (2010) described a continuous-flow isotope ratio mass spectrometry (CF-IRMS) technique for high-precision measurements of atmospheric methane. This technique, utilizing physical processes and avoiding chemical agents, can be linked to the use of 4-Cfmsa in environmental research, particularly in the analysis of air samples with varying methane concentrations (Braß & Röckmann, 2010).
Advancements in Climate Change Research
The Modern-Era Retrospective Analysis for Research and Applications (MERRA) project, as discussed by Rienecker et al. (2011), aims to contextualize NASA’s Earth Observing System satellite observations and improve the hydrologic cycle representation in reanalyses. The application of 4-Cfmsa in this context could be inferred in terms of enhancing the accuracy and efficacy of such large-scale climate analyses (Rienecker et al., 2011).
Improvements in CF4 Adsorption Technologies
Yuan et al. (2018) investigated CF4 adsorption using microporous carbon materials, crucial for capturing global-warming compounds. The study, focusing on adsorbents developed from petroleum coke, could potentially incorporate 4-Cfmsa in enhancing adsorption technology for environmental protection (Yuan, Choi, Jang, & Lee, 2018).
Application in Ventilation and Indoor Air Science
Li and Nielsen (2011) explored the role of computational fluid dynamics (CFD) in ventilation research, emphasizing the need for accurate simulation tools for complex air distribution systems. The involvement of 4-Cfmsa could be in enhancing these simulation tools for more efficient studies in indoor air quality and ventilation systems (Li & Nielsen, 2011).
Enhancing High Dynamic Range Imaging
Lai, Ménard, and Cuillandre (2003) discussed the upgrade of the CFHT adaptive optics system for high dynamic range imaging, which is relevant in astrophysical research. The application of 4-Cfmsa in this context could be in the enhancement of imaging technologies in telescopes (Lai, Ménard, & Cuillandre, 2003).
Propriétés
Numéro CAS |
106391-48-4 |
|---|---|
Nom du produit |
4-Cfmsa |
Formule moléculaire |
C12H10ClN2O5S C12H11ClN2O5S |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;furan-2-ylmethanamine |
InChI |
InChI=1S/C12H11ClN2O5S.C5H7NO/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;6-4-5-2-1-3-7-5/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-3H,4,6H2 |
Clé InChI |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
SMILES canonique |
C1=COC(=C1)CN.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Color/Form |
Crystals from aqueous ethanol White to off-white crystalline powder Fine, white to slightly yellow, crystalline powde |
melting_point |
403 °F (decomposes) (NTP, 1992) 220 206 °C 295°C |
Autres numéros CAS |
54-31-9 |
Description physique |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992) Solid |
Pictogrammes |
Health Hazard |
Numéros CAS associés |
41733-55-5 (mono-hydrochloride salt) |
Durée de conservation |
Stable under recommended storage conditions. Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period. |
Solubilité |
less than 1 mg/mL at 73° F (NTP, 1992) 73.1 mg/L (at 30 °C) 2.21e-04 M In water, 73.1 mg/L at 30 °C Slightly soluble in water Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol. Soluble in methanol, acetone, dilute NaOH Freely soluble in alkali hydroxide 0.0731 mg/mL at 30 °C >49.6 [ug/mL] |
Synonymes |
Errolon Frusemid Frusemide Furanthril Furantral Furosemide Furosemide Monohydrochloride Furosemide Monosodium Salt Fursemide Fusid Lasix |
Pression de vapeur |
3.1X10-11 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)





